molecular formula C12H20O3 B14425901 Acetic acid;(2-methyl-5-prop-1-en-2-ylcyclopenten-1-yl)methanol CAS No. 80113-88-8

Acetic acid;(2-methyl-5-prop-1-en-2-ylcyclopenten-1-yl)methanol

Cat. No.: B14425901
CAS No.: 80113-88-8
M. Wt: 212.28 g/mol
InChI Key: PCAHOAXQIABGGK-UHFFFAOYSA-N
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Description

Acetic acid;(2-methyl-5-prop-1-en-2-ylcyclopenten-1-yl)methanol is a compound that combines the properties of acetic acid and a cyclopentene derivative. Acetic acid is a simple carboxylic acid known for its role in vinegar, while the cyclopentene derivative adds complexity to the molecule, making it interesting for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;(2-methyl-5-prop-1-en-2-ylcyclopenten-1-yl)methanol can be achieved through several methods. One common approach involves the reaction of acetic acid with a cyclopentene derivative under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure the desired product is formed.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using advanced techniques such as catalytic carbonylation of methanol or the oxidation of hydrocarbons. These methods are designed to produce high yields of the compound with minimal impurities.

Chemical Reactions Analysis

Types of Reactions

Acetic acid;(2-methyl-5-prop-1-en-2-ylcyclopenten-1-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Reaction conditions vary but often involve specific temperatures, pressures, and catalysts to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

Acetic acid;(2-methyl-5-prop-1-en-2-ylcyclopenten-1-yl)methanol has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Medicine: Research into its potential therapeutic effects and interactions with biological systems is ongoing.

    Industry: It finds applications in the production of pharmaceuticals, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of acetic acid;(2-methyl-5-prop-1-en-2-ylcyclopenten-1-yl)methanol involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to specific sites, leading to changes in cellular processes. Detailed studies are required to fully understand its molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other cyclopentene derivatives and acetic acid esters. Examples are:

  • Cyclopentene-1-methanol
  • Acetic acid;2-methyl-5-prop-1-en-2-ylcyclopentanol

Uniqueness

What sets acetic acid;(2-methyl-5-prop-1-en-2-ylcyclopenten-1-yl)methanol apart is its unique combination of functional groups, which allows it to participate in a diverse range of chemical reactions and applications. Its structure provides a balance of reactivity and stability, making it valuable in various fields of research and industry.

Properties

CAS No.

80113-88-8

Molecular Formula

C12H20O3

Molecular Weight

212.28 g/mol

IUPAC Name

acetic acid;(2-methyl-5-prop-1-en-2-ylcyclopenten-1-yl)methanol

InChI

InChI=1S/C10H16O.C2H4O2/c1-7(2)9-5-4-8(3)10(9)6-11;1-2(3)4/h9,11H,1,4-6H2,2-3H3;1H3,(H,3,4)

InChI Key

PCAHOAXQIABGGK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(CC1)C(=C)C)CO.CC(=O)O

Origin of Product

United States

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